molecular formula C11H10N2S B2544247 2-(Phenylsulfanyl)pyridin-3-amine CAS No. 94924-89-7

2-(Phenylsulfanyl)pyridin-3-amine

Cat. No.: B2544247
CAS No.: 94924-89-7
M. Wt: 202.28
InChI Key: BGHRGXJUSHPCRV-UHFFFAOYSA-N
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Description

2-(Phenylsulfanyl)pyridin-3-amine is an organic compound that features a pyridine ring substituted with a phenylsulfanyl group at the 2-position and an amine group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Phenylsulfanyl)pyridin-3-amine typically involves the introduction of the phenylsulfanyl group to a pyridine precursor. One common method is the nucleophilic substitution reaction where a pyridine derivative is reacted with a phenylsulfanyl reagent under suitable conditions. For example, the reaction of 2-chloropyridine with thiophenol in the presence of a base such as sodium hydride can yield 2-(Phenylsulfanyl)pyridine, which can then be aminated at the 3-position using ammonia or an amine source .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents, catalysts, and reaction conditions are tailored to maximize efficiency and minimize costs.

Chemical Reactions Analysis

Types of Reactions

2-(Phenylsulfanyl)pyridin-3-amine can undergo various chemical reactions, including:

    Oxidation: The phenylsulfanyl group can be oxidized to a sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The amine group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Various nucleophiles such as halides, thiols, and amines.

Major Products Formed

    Oxidation: 2-(Phenylsulfonyl)pyridin-3-amine.

    Reduction: this compound (if starting from a nitro precursor).

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

2-(Phenylsulfanyl)pyridin-3-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Phenylsulfanyl)pyridin-3-amine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The phenylsulfanyl group can enhance the compound’s ability to interact with hydrophobic pockets in proteins, while the amine group can form hydrogen bonds with amino acid residues .

Comparison with Similar Compounds

Similar Compounds

    2-(Phenylsulfonyl)pyridin-3-amine: Similar structure but with a sulfone group instead of a sulfanyl group.

    2-(Phenylthio)pyridin-3-amine: Similar structure but with a thioether group instead of a sulfanyl group.

    2-(Phenylsulfanyl)pyridine: Lacks the amine group at the 3-position.

Uniqueness

2-(Phenylsulfanyl)pyridin-3-amine is unique due to the presence of both the phenylsulfanyl and amine groups, which confer distinct chemical and biological properties. The combination of these functional groups allows for versatile reactivity and the potential for diverse applications in various fields .

Properties

IUPAC Name

2-phenylsulfanylpyridin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2S/c12-10-7-4-8-13-11(10)14-9-5-2-1-3-6-9/h1-8H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGHRGXJUSHPCRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SC2=C(C=CC=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201327910
Record name 2-phenylsulfanylpyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201327910
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

28 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47194848
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

94924-89-7
Record name 2-phenylsulfanylpyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201327910
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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